1-(6-Chloropyridin-2-yl)cyclobutanamine
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Overview
Description
1-(6-Chloropyridin-2-yl)cyclobutanamine is a chemical compound with the molecular formula C9H11ClN2 It is a derivative of cyclobutanamine, where a 6-chloropyridin-2-yl group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-2-yl)cyclobutanamine typically involves the reaction of 6-chloropyridine with cyclobutanamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-3-yl)cyclobutanamine: This compound is similar in structure but has the chlorine atom at a different position on the pyridine ring.
1-(4-Chloropyridin-2-yl)cyclobutanamine: Another structural isomer with the chlorine atom at the 4-position.
Uniqueness
1-(6-Chloropyridin-2-yl)cyclobutanamine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-1-3-7(12-8)9(11)5-2-6-9/h1,3-4H,2,5-6,11H2 |
InChI Key |
RZOBRMXIAWHJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC(=CC=C2)Cl)N |
Origin of Product |
United States |
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